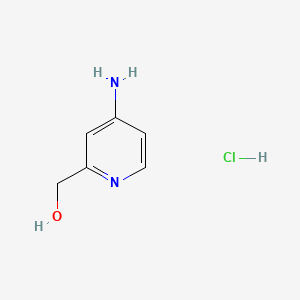

(4-Aminopyridin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(4-aminopyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKQGIUTVRMJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-95-6 | |

| Record name | (4-aminopyridin-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride typically involves the reduction of 4-nitropyridine-2-carboxaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent, such as methanol. The reaction proceeds under mild conditions, yielding (4-Aminopyridin-2-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, followed by purification steps such as recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitro groups.

Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Products include 4-aminopyridine-2-carboxaldehyde and 4-aminopyridine-2-carboxylic acid.

Reduction: The primary product is (4-Aminopyridin-2-yl)methanol.

Substitution: Various substituted pyridine derivatives can be formed.

Scientific Research Applications

Neurological Disorders

(4-Aminopyridin-2-yl)methanol hydrochloride is closely related to 4-aminopyridine, which has been extensively studied for its ability to enhance neurotransmission in patients with neurological disorders such as multiple sclerosis and spinal cord injuries. The compound acts as a potassium channel blocker, thereby increasing the release of neurotransmitters and improving nerve conduction. Clinical studies have demonstrated its efficacy in improving walking speed and overall mobility in affected patients .

Wound Healing

Recent research indicates that this compound may play a role in enhancing wound healing processes. In a study involving thermal skin burns, the compound was shown to reduce inflammation and apoptosis while promoting tissue regeneration. It significantly decreased the expression of pro-inflammatory cytokines such as IL-1β and TNFα while increasing anti-inflammatory markers like CD206 and ARG-1 . This dual action suggests its potential utility in treating chronic wounds or burn injuries.

Biochemical Mechanisms

The compound's therapeutic effects can be attributed to several biochemical mechanisms:

- Potassium Channel Modulation : By blocking potassium channels, this compound enhances action potential propagation in neurons, leading to improved neurotransmitter release .

- Anti-inflammatory Action : The compound modulates immune responses by downregulating pro-inflammatory genes and upregulating genes associated with tissue repair, which is crucial during the healing process following injuries .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical routes. A common method involves the reaction of 4-amino-2-pyridinecarboxaldehyde with methanol under acidic conditions to yield the desired product. This reaction typically requires careful control of temperature and pH to optimize yield and purity.

Optimization Techniques

Recent advancements in synthetic methodologies have focused on optimizing yields through greener chemistry approaches, including solvent-free reactions and microwave-assisted synthesis. These techniques not only improve efficiency but also reduce environmental impact .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of this compound in treating neurological disorders. One notable study involved patients with multiple sclerosis who exhibited significant improvements in motor function after administration of the compound over an extended period .

Experimental Research

In laboratory settings, this compound has been used to explore its effects on cell cultures derived from human tissues. Results indicated that the compound not only promotes cell survival but also enhances proliferation rates in fibroblasts, suggesting its potential as a therapeutic agent in regenerative medicine .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Research Findings |

|---|---|---|

| Neurological Disorders | Potassium channel blockade | Improved mobility in multiple sclerosis patients |

| Wound Healing | Anti-inflammatory effects | Enhanced tissue regeneration post-burn injuries |

| Synthesis | Acidic reaction of 4-amino derivatives | Yield optimization through green chemistry methods |

Mechanism of Action

The mechanism of action of (4-Aminopyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Intermediates

The compound is compared below with structurally related pyridine derivatives, focusing on substituents, salt forms, and applications.

Table 1: Key Structural and Physical Properties

Functional Group Analysis

Amino and Hydroxyl Groups: The target compound’s 4-amino and 2-methanol groups enhance hydrogen-bonding capacity, critical for interactions in drug-receptor binding . In contrast, 2-(Pyridin-2-ylamino)ethanol hydrochloride (CAS: 122321-04-4) replaces the methanol group with an ethanolamine chain, increasing hydrophilicity and altering solubility .

Salt Forms: Dihydrochloride salts (e.g., [(2S,4S)-4-Amino-2-pyrrolidinyl]methanol dihydrochloride) exhibit higher aqueous solubility compared to monohydrochlorides like the target compound, which may influence bioavailability in drug formulations .

Stability and Reactivity Considerations

- Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., CAS: 1640848-93-6) may exhibit superior stability under acidic conditions compared to the target compound’s monohydrochloride form .

- Substituent Effects: Methoxy groups (e.g., in CAS: 1640848-93-6) increase electron density on the pyridine ring, altering reactivity in nucleophilic substitution reactions compared to amino-substituted analogs .

Biological Activity

(4-Aminopyridin-2-yl)methanol hydrochloride, a compound with the chemical formula C6H8N2O·HCl, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of an amino group and a hydroxymethyl group attached to a pyridine ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a potassium channel blocker, which is significant in enhancing neuronal conduction in demyelinated axons. This mechanism is particularly relevant in conditions such as multiple sclerosis (MS) and traumatic brain injury (TBI), where it helps to reduce potassium ion efflux and improve signal transmission across damaged areas .

1. Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. In animal models, it has been shown to enhance neuronal conduction through injured areas, suggesting its potential utility in treating neurodegenerative diseases .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of aminopyridine compounds exhibit significant antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial cell membranes, leading to disruption and cell death. For instance, it has shown activity against various Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

3. Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can inhibit the proliferation of certain cancer cell lines at varying concentrations, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Neuroprotection in MS Models

In a study examining the effects of this compound on animal models of MS, researchers found that administration improved motor function and reduced neurological deficits associated with demyelination. The compound effectively restored conduction velocity in demyelinated axons, highlighting its therapeutic potential for MS patients.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. Results showed that it inhibited growth effectively at sub-micromolar concentrations, suggesting its potential role as a novel antimicrobial agent.

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound:

- Inhibition Studies : The compound has been identified as a potent inhibitor of specific P450 enzymes involved in drug metabolism, which may influence its pharmacokinetics and therapeutic efficacy .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyridine ring have been correlated with changes in biological activity, emphasizing the importance of molecular structure in drug design strategies .

Q & A

Q. What are the optimal synthetic conditions for (4-Aminopyridin-2-yl)methanol hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of precursor pyridine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

- Catalysts : Palladium or nickel catalysts may be employed for hydrogenation steps.

Post-synthesis, purity is validated via HPLC (C18 column, methanol:water mobile phase) . Safety protocols for handling hydrochloride salts, including PPE and fume hood use, are critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) confirm functional groups .

- NMR : ¹H NMR in D₂O shows signals at δ 8.2 ppm (pyridine-H) and δ 4.5 ppm (-CH₂OH) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks . A representative data table for crystallographic parameters is provided below:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a=7.2, b=12.1, c=9.8 |

| Resolution (Å) | 0.84 |

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?

- Methodological Answer : Challenges like crystal twinning or positional disorder require:

- Data collection : High-resolution datasets (≤1.0 Å) minimize noise .

- Software tools : SHELXL refines anisotropic displacement parameters, while ORTEP-3 visualizes electron density maps to identify disordered regions .

- Comparative analysis : Cross-referencing with analogous structures (e.g., 4-MPHP hydrochloride, P2₁/c space group) aids in validating bond geometries .

Q. What strategies address conflicting solubility data in formulation studies?

- Methodological Answer : Systematic evaluation via experimental design (e.g., factorial design) can resolve discrepancies:

- Variables : pH (3–7), solvent polarity (methanol/water ratios) .

- Analytical validation : UV-Vis spectroscopy quantifies solubility, with calibration curves (R² ≥0.99) .

Example solubility data in methanol:

| Methanol (%) | Solubility (mg/mL) |

|---|---|

| 50 | 12.5 |

| 70 | 28.3 |

Q. How do researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) include:

- Stress testing : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

- Light sensitivity : UV irradiation (ICH Q1B) to assess photodegradation pathways.

Data Contradiction Analysis

Q. Why might NMR and crystallography data show conflicting hydrogen-bonding patterns?

- Methodological Answer :

- Dynamic vs. static interactions : NMR detects time-averaged hydrogen bonds in solution, while crystallography captures static solid-state arrangements .

- Mitigation : Use variable-temperature NMR to study equilibrium shifts and compare with DFT-calculated bond lengths .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Pharmacophore design : The pyridine and amino groups enable metal coordination or hydrogen bonding in enzyme inhibitors .

- Case study : Analogous compounds (e.g., methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride) serve as intermediates in anticancer drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.